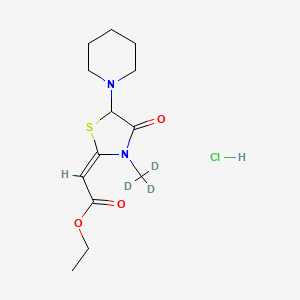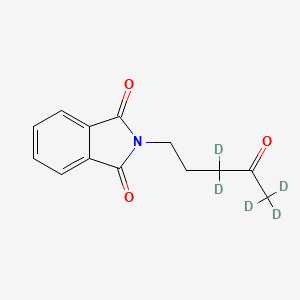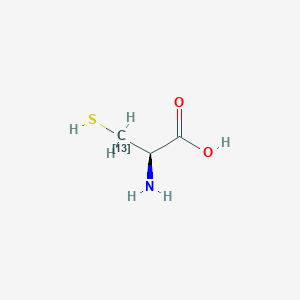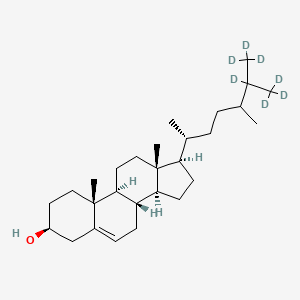
5-Cholesten-24(RS)-methyl-d3-3ss-ol-d7; 5-Cholesten-24(RS)-methyl-3beta-ol-25,26,26,26,27,27,27-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cholesten-24(RS)-methyl-d3-3ss-ol-d7; 5-Cholesten-24(RS)-methyl-3beta-ol-25,26,26,26,27,27,27-d7: is a deuterium-labeled derivative of 5-Cholesten-24(RS)-methyl-3beta-ol. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cholesten-24(RS)-methyl-d3-3ss-ol-d7 involves the deuteration of 5-Cholesten-24(RS)-methyl-3beta-ol. Deuteration can be achieved through various methods, including catalytic exchange reactions, where the hydrogen atoms are replaced with deuterium atoms using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of deuterium-labeled compounds typically involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped with the necessary infrastructure to handle deuterium gas and catalysts. The reaction conditions are optimized to ensure high yields and purity of the deuterium-labeled product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group (-OH) is converted to a carbonyl group (C=O) using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction reactions involve the conversion of the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of alkyl halides
Scientific Research Applications
Chemistry: The compound is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Deuterium labeling helps in tracking the movement of atoms during chemical transformations.
Biology: In biological research, the compound is used to study metabolic pathways and enzyme kinetics. Deuterium-labeled compounds provide insights into the metabolic fate of drugs and other bioactive molecules.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs. Deuterium labeling can alter the metabolic profile of drugs, leading to improved pharmacokinetic properties.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs. Deuterium-labeled compounds are valuable tools in drug discovery and development, providing critical information on drug metabolism and pharmacokinetics .
Mechanism of Action
The mechanism of action of 5-Cholesten-24(RS)-methyl-d3-3ss-ol-d7 involves its role as a tracer in scientific research. Deuterium labeling allows for the precise tracking of the compound in biological systems. The deuterium atoms replace hydrogen atoms, which can lead to changes in the compound’s pharmacokinetic and metabolic profiles. This alteration can result in slower metabolism and longer half-life, providing valuable information on the behavior of drugs in the body .
Comparison with Similar Compounds
- 5-Cholesten-24(RS)-methyl-3beta-ol
- 5-Cholesten-24(RS)-methyl-3alpha-ol
- 5-Cholesten-24(RS)-methyl-3beta-ol-d3
Comparison:
5-Cholesten-24(RS)-methyl-3beta-ol: The non-deuterated form of the compound, used as a reference in studies involving deuterium-labeled derivatives.
5-Cholesten-24(RS)-methyl-3alpha-ol: A stereoisomer of the compound with a different spatial arrangement of atoms, leading to different biological activities.
5-Cholesten-24(RS)-methyl-3beta-ol-d3: Another deuterium-labeled derivative with fewer deuterium atoms, used for similar research purposes but with different labeling patterns.
The uniqueness of 5-Cholesten-24(RS)-methyl-d3-3ss-ol-d7 lies in its specific deuterium labeling pattern, which provides distinct advantages in studying the pharmacokinetics and metabolic profiles of drugs .
Properties
Molecular Formula |
C28H48O |
|---|---|
Molecular Weight |
407.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
InChI Key |
SGNBVLSWZMBQTH-IMAWIAHVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



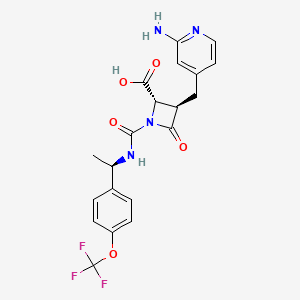
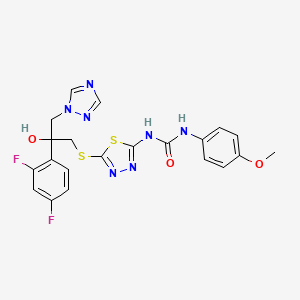

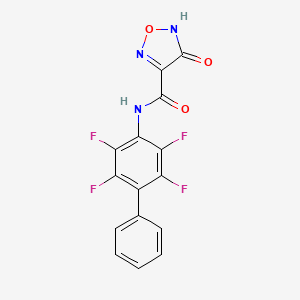

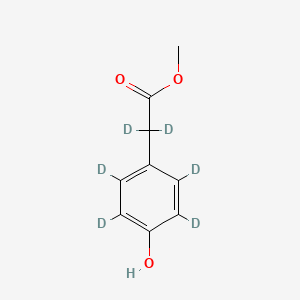
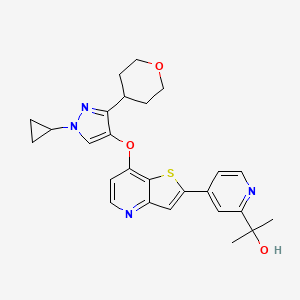


![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
